molecular formula C16H22N2O3 B13220930 tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13220930
M. Wt: 290.36 g/mol
InChI Key: JWBMRHZYIPHVFN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a sophisticated bifunctional chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound features two privileged heterocyclic systems—a pyrrole and a tetrahydropyridine—linked together, making it a valuable scaffold for constructing complex molecules. The pyrrole ring is substituted with a formyl group, which serves as a highly versatile handle for synthetic elaboration through reactions such as nucleophilic addition and reductive amination . Simultaneously, the 1,2,3,6-tetrahydropyridine ring is protected with a tert-butoxycarbonyl (Boc) group, a standard protecting group in organic synthesis that allows for selective deprotection and further functionalization of the nitrogen atom . The molecular framework of this compound suggests its potential application in medicinal chemistry programs. The tetrahydropyridine moiety is a common structural feature in bioactive molecules and has been identified in compounds investigated as SARM1 inhibitors for treating neurological diseases and as bromodomain (e.g., BRD4) inhibitors for oncology research . The presence of the formylpyrrole group is particularly significant, as pyrrole-2-carboxaldehyde derivatives are found in various natural products and possess a range of physiological activities . This unique combination of functional groups provides researchers with a multipurpose building block to rapidly generate diverse chemical libraries for screening against biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl 4-(2-formyl-1-methylpyrrol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-5-12(6-10-18)13-7-8-17(4)14(13)11-19/h5,7-8,11H,6,9-10H2,1-4H3

InChI Key

JWBMRHZYIPHVFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(N(C=C2)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the pyrrole ring followed by the construction of the tetrahydropyridine ring. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the mechanisms of biological processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Research might focus on its effects on cellular processes and its potential as a drug candidate.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
Target compound 2-Formyl-1-methylpyrrole, Boc-protected THP ~335 (estimated) Pharmaceutical intermediate; potential kinase inhibitor scaffolds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-THP-1-carboxylate Boronate ester 309.21 Suzuki-Miyaura cross-coupling partner; high purity (97%)
1-Methyl-4-phenyl-1,2,5,6-THP (MPTP) Phenyl group 173.25 Neurotoxin inducing Parkinsonism via selective substantia nigra damage
tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1-carboxylate Pyrazolopyrimidine 300.4 Moderate CBA IC50 activity; kinase inhibition candidate
tert-Butyl 3,3-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-THP-1-carboxylate Boronate ester with dimethyl substitution 335.28 Boron-containing intermediate for drug discovery

Physicochemical Properties

Property Target Compound Boronate Ester Derivative MPTP
Solubility Moderate in THF/DCM High in acetonitrile/water Low (lipophilic)
Melting Point Not reported 115–117°C Not reported
Stability Stable under inert gas Sensitive to moisture Degrades upon oxidation

Biological Activity

Chemical Identity:

  • Name: tert-Butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
  • CAS Number: 2059974-32-0
  • Molecular Formula: C16_{16}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 290.36 g/mol

This compound belongs to a class of heterocyclic compounds that exhibit various biological activities. Its unique structure combines a pyrrol ring with a tetrahydropyridine moiety, which may contribute to its pharmacological properties.

Antioxidant Activity

Research indicates that derivatives of pyrrole and pyrrolidine exhibit significant antioxidant properties. The presence of the pyrrole ring in the structure of this compound may enhance its ability to scavenge free radicals. Studies have shown that compounds with similar structures demonstrate varying degrees of antioxidant activity, often correlating with the electron-donating or withdrawing nature of substituents on the aromatic systems .

Anti-inflammatory Properties

Compounds containing pyrrole and tetrahydropyridine frameworks have been associated with anti-inflammatory effects. For instance, certain derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways . The potential for this compound to modulate inflammatory responses warrants further investigation.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance. The mechanism of action could involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research on related compounds has indicated that they can protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Antioxidant Activity Assessment

A study conducted on various pyrrole derivatives demonstrated that those with electron-withdrawing groups showed enhanced antioxidant activity compared to their electron-donating counterparts. The assessment was carried out using DPPH radical scavenging assays, where this compound could be evaluated for its efficacy against standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on compounds structurally related to tert-butyl 4-(2-formyl-1-methyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine showed significant inhibition of TNF-alpha production in macrophages. This suggests a potential mechanism for the anti-inflammatory effects through modulation of cytokine release .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines (e.g., TNF-alpha)
AntimicrobialDisruption of microbial membranes; interference with metabolic pathways
NeuroprotectiveProtection against oxidative stress and apoptosis in neuronal cells

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